Dibutyl 2,2'-dithiodiacetate
Overview
Description
Dibutyl 2,2’-dithiodiacetate: is an organic compound with the molecular formula C12H22O4S2 . It is a diester of dithiodiacetic acid and is known for its applications in various chemical processes and research fields. The compound is characterized by the presence of two butyl ester groups attached to a central dithiodiacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl 2,2’-dithiodiacetate can be synthesized through the esterification of dithiodiacetic acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of dibutyl 2,2’-dithiodiacetate involves the continuous esterification of dithiodiacetic acid with butanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products and unreacted starting materials. The final product is obtained in high purity through further purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dibutyl 2,2’-dithiodiacetate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: The compound can be reduced to form thiols or disulfides. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used for these reactions.
Substitution: Dibutyl 2,2’-dithiodiacetate can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate; typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; reactions are often conducted in the presence of a base such as triethylamine or pyridine to neutralize the by-products.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Corresponding amides, esters
Scientific Research Applications
Dibutyl 2,2’-dithiodiacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its ability to modulate enzyme activities. It is also used in the development of novel biomolecules with therapeutic potential.
Medicine: Research is ongoing to explore the potential medicinal applications of dibutyl 2,2’-dithiodiacetate, particularly in the development of new drugs for treating oxidative stress-related diseases.
Industry: The compound is used in the formulation of specialty chemicals and materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry.
Mechanism of Action
The mechanism of action of dibutyl 2,2’-dithiodiacetate involves its ability to undergo redox reactions, which can modulate the oxidative state of biological systems. The compound can act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cellular components. Additionally, it can interact with specific molecular targets, such as enzymes, to modulate their activities and influence various biochemical pathways.
Comparison with Similar Compounds
Dibutyl 2,2’-thiodiacetate: Similar in structure but contains a single sulfur atom instead of two.
Diethyl 2,2’-dithiodiacetate: Similar ester but with ethyl groups instead of butyl groups.
Dimethyl 2,2’-dithiodiacetate: Similar ester but with methyl groups instead of butyl groups.
Uniqueness: Dibutyl 2,2’-dithiodiacetate is unique due to the presence of two butyl ester groups and a central dithiodiacetate moiety. This structure imparts distinct chemical properties, such as increased lipophilicity and the ability to undergo specific redox reactions. Compared to its analogs, dibutyl 2,2’-dithiodiacetate offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
butyl 2-[(2-butoxy-2-oxoethyl)disulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4S2/c1-3-5-7-15-11(13)9-17-18-10-12(14)16-8-6-4-2/h3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKRYLBUAIGWQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSSCC(=O)OCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178669 | |
Record name | Dibutyl 2,2'-dithiodiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23959-95-7 | |
Record name | 1,1′-Dibutyl 2,2′-dithiobis[acetate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23959-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyl 2,2'-dithiodiacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023959957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163305 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163305 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Dibutyl 2,2'-dithiodiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl 2,2'-dithiodiacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Dibutyl 2,2'-dithiodiacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2MM4WR3KL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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